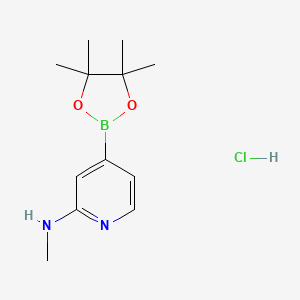
2-(Methylamino)pyridine-4-boronic acid pinacol ester hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride is a chemical compound with a molecular weight of 270.57 g/mol . It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride typically involves the reaction of N-methyl-4-bromopyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating and an inert atmosphere .
Major Products
Major products formed from these reactions include various substituted pyridines and boronic acid derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in cross-coupling reactions and other synthetic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Uniqueness
What sets N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride apart from similar compounds is its specific structure, which combines a pyridine ring with a boron-containing dioxaborolane ring. This unique combination enhances its reactivity and stability, making it particularly useful in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C12H20BClN2O2 |
|---|---|
Molecular Weight |
270.56 g/mol |
IUPAC Name |
N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19BN2O2.ClH/c1-11(2)12(3,4)17-13(16-11)9-6-7-15-10(8-9)14-5;/h6-8H,1-5H3,(H,14,15);1H |
InChI Key |
SXCBDBSJQNOULE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















